ethyl 1,3,5-trimethyl-4-(propylcarbamoyl)-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 1,3,5-trimethyl-4-(propylcarbamoyl)-1H-pyrrole-2-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by its unique structure, which includes an ethyl ester group, three methyl groups, and a propylcarbamoyl group attached to the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1,3,5-trimethyl-4-(propylcarbamoyl)-1H-pyrrole-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of Substituents: The methyl groups can be introduced via alkylation reactions using methyl iodide and a strong base such as sodium hydride.
Carbamoylation: The propylcarbamoyl group can be introduced by reacting the pyrrole derivative with propyl isocyanate.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,3,5-trimethyl-4-(propylcarbamoyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, where nucleophiles like amines can replace the propyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or other nucleophiles in the presence of a base.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Substituted carbamoyl derivatives.
Scientific Research Applications
Ethyl 1,3,5-trimethyl-4-(propylcarbamoyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 1,3,5-trimethyl-4-(propylcarbamoyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes, altering enzyme activity, or interacting with cellular receptors to modulate biological processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1,3,5-trimethyl-4-(methylcarbamoyl)-1H-pyrrole-2-carboxylate
- Ethyl 1,3,5-trimethyl-4-(ethylcarbamoyl)-1H-pyrrole-2-carboxylate
- Ethyl 1,3,5-trimethyl-4-(butylcarbamoyl)-1H-pyrrole-2-carboxylate
Uniqueness
Ethyl 1,3,5-trimethyl-4-(propylcarbamoyl)-1H-pyrrole-2-carboxylate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The propylcarbamoyl group, in particular, may influence its reactivity and interaction with biological targets differently compared to other carbamoyl derivatives.
Properties
Molecular Formula |
C14H22N2O3 |
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Molecular Weight |
266.34 g/mol |
IUPAC Name |
ethyl 1,3,5-trimethyl-4-(propylcarbamoyl)pyrrole-2-carboxylate |
InChI |
InChI=1S/C14H22N2O3/c1-6-8-15-13(17)11-9(3)12(14(18)19-7-2)16(5)10(11)4/h6-8H2,1-5H3,(H,15,17) |
InChI Key |
MJMHQAROAXBFMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=C(N(C(=C1C)C(=O)OCC)C)C |
Origin of Product |
United States |
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